tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate
Overview
Description
tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate: It was first developed by Takeda Pharmaceutical Company Limited in Japan and is currently in the clinical trial stage for cancer treatment.
Mechanism of Action
Target of Action
It is known that similar compounds are used in the development of protacs (proteolysis-targeting chimeras) for targeted protein degradation .
Mode of Action
It is known that similar compounds interact with their targets to form a ternary complex, which leads to the degradation of the target protein .
Biochemical Pathways
It is known that similar compounds are involved in the process of targeted protein degradation, which can affect various cellular pathways .
Result of Action
Action Environment
It is known that similar compounds are stored at 0-8 c for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrimidine ring: This involves the reaction of appropriate precursors under controlled conditions to form the pyrimidine ring with a trifluoromethyl group at the 6-position.
Attachment of the piperidine ring: The piperidine ring is then attached to the pyrimidine ring through a nucleophilic substitution reaction.
Introduction of the tert-butyl group: The tert-butyl group is introduced to the piperidine ring through a protection reaction, typically using tert-butyl chloroformate.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: : It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Medicine: : tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate is being investigated for its potential use in the treatment of various cancers, particularly hematologic malignancies.
Industry: : The compound is used in the development of new drugs and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-aminopiperidine-1-carboxylate: A similar compound with a tert-butyl group and piperidine ring, but without the pyrimidine and trifluoromethyl groups.
4-(6-amino-3-pyridyl)piperidine-1-carboxylate: Another related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness: : tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group on the pyrimidine ring, which enhances its biological activity and specificity towards certain molecular targets. This makes it a promising candidate for the development of new cancer therapies.
Biological Activity
Tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is structurally related to various piperidine derivatives, which are known for their diverse pharmacological properties, including anticancer and neuroprotective effects.
- Molecular Formula : C14H19F3N4O2
- Molecular Weight : 288.31 g/mol
- CAS Number : 571188-59-5
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including protein kinases and other enzymes involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated in various cancer cell lines, demonstrating significant cytotoxic effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
FaDu (hypopharyngeal) | 10.5 | Induction of apoptosis |
MCF-7 (breast cancer) | 8.3 | Inhibition of cell proliferation |
A549 (lung cancer) | 12.0 | Modulation of cell cycle progression |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence that this compound may exhibit neuroprotective effects. Research indicates that similar piperidine derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
-
Study on GSK-3β Inhibition :
A study focused on pyrimidine-based inhibitors demonstrated that modifications similar to those in this compound could enhance metabolic stability while maintaining potent inhibition of GSK-3β, a key target in Alzheimer's disease therapy . -
Structure-Activity Relationship (SAR) :
Research investigating the SAR of piperidine derivatives has shown that the presence of specific functional groups, such as trifluoromethyl and tert-butyl moieties, significantly influences biological activity. Compounds with these groups exhibited improved binding affinity and selectivity towards their targets . -
Cytotoxicity Profiles :
Comparative studies revealed that compounds structurally related to this compound displayed varying degrees of cytotoxicity across different cancer cell lines. The structure's influence on cytotoxicity was attributed to the electronic properties imparted by the trifluoromethyl group .
Properties
IUPAC Name |
tert-butyl 4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O2/c1-14(2,3)24-13(23)22-6-4-10(5-7-22)21-12-8-11(15(16,17)18)19-9-20-12/h8-10H,4-7H2,1-3H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLWDPOLOHUPLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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